Product packaging for Methotrexate-d7 Heptaglutamate(Cat. No.:)

Methotrexate-d7 Heptaglutamate

Cat. No.: B1165185
M. Wt: 1236.17
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate-d7 Heptaglutamate is a high-value, stable isotope-labeled analog of methotrexate (MTX) conjugated with seven glutamyl residues. This compound is specifically designed for use in biomedical research as an internal standard in mass spectrometry-based assays, enabling the precise quantification of methotrexate polyglutamates in complex biological matrices such as cells, plasma, and tissue samples. The incorporation of seven deuterium atoms provides a distinct mass shift that ensures accurate and reliable measurement, minimizing analytical interference. In research, methotrexate heptaglutamates are of significant interest due to their unique pharmacokinetic and pharmacodynamic properties. Unlike the parent methotrexate, these polyglutamylated metabolites are characterized by prolonged intracellular retention and form highly stable, slowly dissociable complexes with the target enzyme dihydrofolate reductase (DHFR) . This results in potent and sustained inhibition of folate metabolism, which is crucial for understanding the long-term cytotoxic effects of methotrexate in cancer chemotherapy, particularly in leukemia and lymphoma research . Furthermore, the extent of methotrexate polyglutamylation is a key determinant of its anti-inflammatory efficacy in autoimmune diseases like rheumatoid arthritis, making this compound vital for investigating cell-specific metabolism and mechanism-of-action studies . The heptaglutamate form represents one of the longest-chain polyglutamate derivatives, offering superior analytical detection and insights into the glutamylation pathway. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C50H57D7N14O23

Molecular Weight

1236.17

Origin of Product

United States

Molecular and Cellular Biochemistry of Methotrexate Polyglutamation Dynamics

Enzymatic Synthesis of Methotrexate (B535133) Polyglutamates: Folylpolyglutamate Synthetase (FPGS) Activity

Folylpolyglutamate Synthetase (FPGS) is the enzyme responsible for the synthesis of methotrexate polyglutamates. nih.gov It catalyzes the addition of multiple glutamate (B1630785) molecules to the basic pteroylglutamate structure of methotrexate and other folate analogues. aacrjournals.org This process is crucial for the activation and intracellular retention of methotrexate. The addition of glutamate moieties increases the molecule's size and negative charge, effectively trapping it within the cell and enhancing its inhibitory effects on target enzymes. mdpi.com Consequently, FPGS activity is a primary regulator of the cellular disposition of methotrexate. mdpi.com

Kinetic Characterization of FPGS Action on Methotrexate Substrates

The enzymatic action of FPGS on methotrexate follows Michaelis-Menten kinetics. aacrjournals.org However, methotrexate is not the most efficient substrate for this enzyme compared to endogenous folates or other antifolate drugs. Research has established the kinetic parameters for FPGS from various mammalian sources, highlighting differences in substrate affinity and catalytic efficiency.

For instance, studies with FPGS partially purified from beef liver have shown a Michaelis constant (Km) for methotrexate of 100 µM. nih.gov This is considerably higher than the Km for aminopterin (B17811) (25 µM) and natural folate substrates like tetrahydrofolate and folinic acid, indicating a lower affinity of the enzyme for methotrexate. nih.gov Based on the ratio of maximum velocity (Vmax) to Km, aminopterin is a better substrate than methotrexate for the beef liver FPGS. nih.gov Furthermore, the polyglutamated forms of methotrexate, specifically the di- and triglutamates, are even poorer substrates than the parent monoglutamate form. nih.gov Longer-chain polyglutamates of methotrexate show no substrate activity but can act as inhibitors by binding to the enzyme. nih.gov

SubstrateKm (µM)Relative Substrate Efficiency
Methotrexate100Poorer than tetrahydrofolate
Aminopterin25Better than methotrexate
Folinic Acid7Comparable to tetrahydrofolate
Methotrexate di- and triglutamates-Poorer than methotrexate

Data derived from studies on beef liver Folylpolyglutamate Synthetase. nih.gov

Regulation of FPGS Expression and Activity in Research Models

The expression and activity of FPGS are subject to complex regulation, which can significantly impact the efficacy of methotrexate. Research in various cell models has demonstrated that FPGS levels are a critical determinant of methotrexate polyglutamate synthesis and, consequently, cellular response to the drug.

Studies have shown that the abundance of FPGS is a decisive factor limiting the synthesis rate of methotrexate polyglutamates (MTX-PGs). plos.orgnih.gov In cell lines where FPGS is saturated due to high methotrexate concentrations, the enzyme's abundance, rather than its intrinsic activity, becomes the rate-limiting step for MTX-PG production. nih.gov For example, in studies comparing different cancer cell lines, the intracellular abundance of FPGS was found to be relatively stable during methotrexate exposure but differed significantly between cell lines, correlating with the rate of MTX-PG synthesis. plos.org

FPGS expression is also regulated during cellular differentiation and in response to the cellular environment. In HL-60 promyelocytic leukemia cells, the induction of terminal maturation leads to a rapid, 2- to 7-fold reduction in FPGS activity and a corresponding decline in FPGS mRNA levels. nih.gov This down-regulation of FPGS is considered an early programmed event in the maturation process that contributes to the switch from proliferation to senescence. nih.gov

Furthermore, alternative splicing of FPGS pre-mRNA is another regulatory mechanism. The presence of specific splice variants, such as one involving the partial retention of intron 8, has been associated with diminished FPGS activity and a reduced therapeutic response to methotrexate in research models. nih.gov

Research ModelRegulatory FactorEffect on FPGS
Various Cancer Cell LinesEnzyme AbundanceDecisive factor limiting MTX-PG synthesis rate. plos.orgnih.gov
HL-60 Promyelocytic Leukemia CellsCellular MaturationDown-regulation of FPGS gene expression and activity. nih.gov
Monocytes/MacrophagesCellular DifferentiationFPGS activity increases during monocyte-to-macrophage differentiation. nih.gov
Leukemia Cells / PBMCsAlternative SplicingSplice variants can lead to diminished FPGS activity. nih.gov

Hydrolysis and Deconjugation of Methotrexate Polyglutamates: Gamma-Glutamyl Hydrolase (GGH) Function

Gamma-Glutamyl Hydrolase (GGH), also known as a conjugase or pteroylpoly-gamma-glutamate hydrolase, is the enzyme that counteracts the action of FPGS. ebi.ac.uknih.gov It is a lysosomal or secreted peptidase that catalyzes the cleavage of gamma-linked glutamate residues from methotrexate polyglutamates, converting them back to shorter-chain forms or the parent monoglutamate. nih.govebi.ac.uk This deconjugation process facilitates the efflux of methotrexate from the cell, thereby reducing its intracellular concentration and duration of action.

Mechanisms of GGH-Mediated Cleavage of Glutamate Residues

GGH functions as a thiol-dependent peptidase, most active at an acidic pH, and employs a catalytic mechanism to hydrolyze the gamma-glutamyl peptide bonds. ebi.ac.uk The catalytic process involves key amino acid residues, including a cysteine and a histidine, within the enzyme's active site.

The proposed mechanism proceeds as follows:

Activation: A histidine residue acts as a general base, abstracting a proton from a cysteine residue to activate it as a nucleophile. ebi.ac.uk

Nucleophilic Attack: The activated cysteine attacks the gamma-carbonyl carbon of a glutamate-glutamate bond in the polyglutamate chain of the substrate (e.g., Methotrexate-d7 Heptaglutamate). ebi.ac.uk This forms a tetrahedral intermediate.

Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond and the formation of a thioester intermediate between the enzyme and the remaining portion of the substrate. The leaving glutamate group is protonated by the histidine residue. ebi.ac.uk

Hydrolysis: A water molecule, activated by the same histidine residue, attacks the thioester bond, hydrolyzing it. This releases the product and regenerates the enzyme in its active state. ebi.ac.uk

Crystal structure analyses of GGH from zebrafish in complex with methotrexate polyglutamates have provided detailed insights into the key residues involved in substrate binding and hydrolysis. rcsb.org

Factors Influencing GGH Activity and Substrate Specificity

The activity of GGH and its ability to deconjugate methotrexate polyglutamates are influenced by several factors, including genetic variations and the cellular environment. While GGH-mediated hydrolysis is generally not considered rate-limiting in the same way as FPGS-mediated synthesis, its activity is crucial for determining the steady-state levels of intracellular MTX-PGs. nih.gov

Genetic polymorphisms in the GGH gene can alter its catalytic activity. For example, the GGH 401 C>T polymorphism has been studied in relation to methotrexate polyglutamate levels. tandfonline.com Theoretically, this mutation increases GGH activity, which would lead to decreased concentrations of MTX-PGs, particularly the long-chain forms. tandfonline.com

Overexpression of GGH in cell lines has been shown to alter methotrexate metabolism by reducing the accumulation of long-chain polyglutamates. nih.gov However, this does not always confer resistance to methotrexate, suggesting a complex interplay with other factors, such as folate metabolism. nih.gov The abundance of GGH can vary significantly between different cell types, which may contribute to tissue-specific differences in methotrexate response. plos.org Additionally, certain substances like cholic acid and bromosulfophthalein (BSP) have been shown to influence methotrexate polyglutamate levels in cultured hepatic cells, although the direct mechanism on GGH activity versus FPGS or transport is complex. nih.gov

Influencing FactorEffect on GGH Function / MTX-PG Levels
Genetic Polymorphisms (e.g., GGH 401 C>T)Can increase GGH activity, leading to lower MTX-PG concentrations. tandfonline.com
GGH OverexpressionReduces accumulation of long-chain MTX-PGs. nih.gov
Cell TypeAbundance of GGH varies, potentially affecting tissue-specific MTX metabolism. plos.org
Patient-specific factors (Age, GFR)Increased age and lower estimated glomerular filtration rate (GFR) are associated with higher MTX-PG concentrations. nih.gov
Duration of TreatmentLonger treatment duration can be associated with higher levels of long-chain MTX-PGs. tandfonline.com

Equilibrium and Reversibility of Methotrexate Polyglutamation

The intracellular accumulation of methotrexate polyglutamates is not a unidirectional process but rather a dynamic equilibrium maintained by the opposing activities of FPGS and GGH. nih.gov The steady-state concentration and the distribution of different polyglutamate chain lengths (from MTX-PG2 to MTX-PG7 and beyond) depend on the relative rates of synthesis by FPGS and hydrolysis by GGH. nih.gov

This balance is crucial because long-chain polyglutamates (generally MTX-PG3 and longer) are retained more effectively within the cell and can be more potent inhibitors of target enzymes compared to the parent drug. mdpi.comnih.gov A shift in this equilibrium can have significant pharmacological consequences. Increased FPGS activity or decreased GGH activity favors the accumulation of long-chain MTX-PGs, enhancing the drug's cytotoxic potential. mdpi.com Conversely, decreased FPGS activity or increased GGH activity leads to lower intracellular MTX-PG levels and can be a mechanism of drug resistance. nih.govnih.gov

The reversibility of this process allows cells to clear the active forms of the drug once the extracellular concentration decreases. GGH-mediated hydrolysis breaks down the polyglutamates into the monoglutamate form, which can then be transported out of the cell. nih.gov The interplay between these two enzymes is therefore a central hub controlling the cellular pharmacokinetics and pharmacodynamics of methotrexate and its polyglutamated derivatives. nih.gov

Metabolic Interconversion Pathways of Methotrexate and its Polyglutamated Forms

Methotrexate (MTX) and its polyglutamated derivatives (MTXPGs) undergo several metabolic transformations that influence their intracellular concentration, retention, and ultimately, their therapeutic and toxic effects. These pathways primarily involve hydroxylation and other enzymatic modifications. A key metabolite in this process is 7-hydroxymethotrexate (7-OH-MTX), which has been a subject of significant research.

The primary pathway for the metabolism of methotrexate in humans is the oxidation of the parent drug to 7-hydroxymethotrexate. researchgate.netscienceopen.com This conversion is catalyzed by hepatic aldehyde oxidases. bmj.comnih.gov 7-OH-MTX is the main metabolite found in plasma following high-dose methotrexate administration. researchgate.net

Research has shown that 7-OH-MTX can also undergo polyglutamation to form 7-hydroxymethotrexate polyglutamates (7-OH-MTXPGs). tandfonline.com This process can occur through two proposed pathways: the initial hydroxylation of methotrexate followed by subsequent polyglutamation, or the direct hydroxylation of existing methotrexate polyglutamates. nih.gov The enzyme responsible for adding glutamate residues, folylpolyglutamate synthetase (FPGS), has been shown to recognize 7-OH-MTX as a substrate, with activity nearly equivalent to that of methotrexate. nih.gov

The formation of 7-OH-MTX and its polyglutamated forms has several important research implications:

Pharmacological Activity : While initially considered an inactive metabolite, studies have revealed that 7-OH-MTXPGs exhibit pharmacological activity comparable to that of MTXPGs. tandfonline.com However, the parent metabolite, 7-OH-MTX, is significantly less potent than methotrexate in inhibiting its target enzymes. For instance, methotrexate was found to be eight times more efficacious than 7-OH-MTX in a rat model of adjuvant-induced arthritis. nih.gov

Cellular Retention : Similar to MTXPGs, 7-OH-MTXPGs are selectively retained within cells, which may contribute to the prolonged duration of drug action. researchgate.net

Toxicity : Due to its lower aqueous solubility compared to methotrexate, 7-OH-MTX has been implicated in renal toxicity, as it can precipitate in the renal tubules, leading to kidney damage. researchgate.netnih.gov

Variability in Drug Response : The extent to which an individual metabolizes methotrexate to 7-OH-MTX may contribute to the variability in therapeutic response and toxicity observed among patients. nih.gov

Table 1: Comparison of Methotrexate and 7-Hydroxymethotrexate

FeatureMethotrexate (MTX)7-Hydroxymethotrexate (7-OH-MTX)
Formation Parent DrugMajor metabolite formed by hepatic aldehyde oxidase
Polyglutamation Forms MTXPGsForms 7-OH-MTXPGs
Enzyme Inhibition Potent inhibitor of dihydrofolate reductase (DHFR) and other folate-dependent enzymesSignificantly less potent inhibitor than MTX
Aqueous Solubility More soluble3-5 times less soluble, associated with renal toxicity
Clinical Relevance Primary therapeutic agentContributes to both efficacy (as polyglutamates) and toxicity

Other Known and Hypothetical Metabolites of Methotrexate Polyglutamates in Research

Besides 7-hydroxymethotrexate, another known metabolite of methotrexate is 2,4-diamino-N10-methylpteroic acid (DAMPA). scienceopen.comnih.gov DAMPA is formed through the cleavage of the glutamate moiety from methotrexate, a reaction that can be carried out by intestinal bacteria. scienceopen.com Unlike 7-OH-MTX, DAMPA is generally considered to be a less significant metabolite in terms of systemic exposure and pharmacological activity. nih.gov

The polyglutamated forms of methotrexate can also be subject to metabolic conversion. The enzyme gamma-glutamyl hydrolase (GGH), also known as folylpolyglutamate hydrolase, is responsible for the removal of glutamate residues from MTXPGs. nih.gov This process, known as deglutamation, converts the longer-chain, more retentive polyglutamates back to the monoglutamate form, which can then be effluxed from the cell. nih.gov The balance between the activities of FPGS and GGH is a critical determinant of the intracellular concentration and chain length of MTXPGs. exagen.com

Hypothetical metabolites of methotrexate polyglutamates are less well-defined in the scientific literature. However, based on the known metabolic pathways, it is conceivable that further modifications of the methotrexate molecule could occur after polyglutamation. For instance, the polyglutamated forms of DAMPA could theoretically be formed, although this has not been extensively documented. Additionally, other minor oxidative metabolites of the pteridine (B1203161) ring of methotrexate polyglutamates could potentially be generated by various cellular enzymes, though their formation and biological significance remain speculative and a subject for future research.

Table 2: Key Enzymes in Methotrexate Polyglutamate Metabolism

EnzymeFunctionSubstrate(s)Product(s)
Aldehyde Oxidase HydroxylationMethotrexate7-Hydroxymethotrexate
Folylpolyglutamate Synthetase (FPGS) Polyglutamation (addition of glutamate residues)Methotrexate, 7-HydroxymethotrexateMTXPGs, 7-OH-MTXPGs
Gamma-Glutamyl Hydrolase (GGH) Deglutamation (removal of glutamate residues)MTXPGsShorter-chain MTXPGs, Methotrexate
Carboxypeptidase G2 (bacterial enzyme) Cleavage of glutamateMethotrexateDAMPA, Glutamic acid

Intracellular Disposition and Transporter Mediated Flux of Methotrexate Polyglutamates

Mechanisms of Methotrexate (B535133) Influx into Cells

The uptake of methotrexate into cells is a multifaceted process involving several distinct transport systems. The relative contribution of each system can depend on the cell type, the extracellular drug concentration, and the pH of the microenvironment. At lower, physiologically relevant concentrations (<20 μM), active transport mechanisms are predominant. plos.org

Reduced Folate Carrier (RFC1) Mediated Uptake

The primary and most efficient transport system for methotrexate into mammalian cells is the Reduced Folate Carrier (RFC1), also known as solute carrier family 19 member 1 (SLC19A1). tandfonline.comresearchgate.netclinpgx.org This protein is a bidirectional anion exchanger that actively transports methotrexate and reduced folates into the cell. researchgate.net The expression and activity of RFC1 are critical determinants of methotrexate uptake and, consequently, its therapeutic effectiveness. tandfonline.com

Proton-Coupled Folate Transporter (PCFT) Contribution

The Proton-Coupled Folate Transporter (PCFT), or solute carrier family 46 member 1 (SLC46A1), also plays a significant role in methotrexate influx, particularly in specific tissues and under certain conditions. plos.orgresearchgate.net PCFT is an active transporter that functions optimally in acidic environments (pH 5.5). plos.org Its activity is most prominent in the apical membrane of enterocytes in the proximal small intestine, where it mediates the absorption of dietary folates and orally administered methotrexate. researchgate.netclinpgx.org

Folate Receptor (FR) Binding and Internalization Mechanisms

Folate Receptors (FRs), particularly FRα and FRβ, offer another pathway for methotrexate to enter cells. researchgate.net These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that bind folic acid and, to a lesser extent, methotrexate. The receptor-ligand complex is then internalized through a process of receptor-mediated endocytosis. researchgate.net While FRs have a lower affinity for methotrexate compared to RFC1, their overexpression in certain tumor types makes them a relevant pathway for drug entry in those specific contexts.

Mechanisms of Methotrexate and Polyglutamate Efflux from Cells

The intracellular accumulation of methotrexate and its polyglutamates is counteracted by active efflux transporters, which pump these compounds out of the cell. This efflux is a key mechanism of cellular resistance to the drug.

ATP-Binding Cassette (ABC) Transporter Family (e.g., ABCC1, ABCC2, ABCC3, ABCG2) Mediated Export

Several members of the ATP-Binding Cassette (ABC) superfamily of transporters are responsible for the efflux of methotrexate and its metabolites. tandfonline.comresearchgate.net These proteins use the energy from ATP hydrolysis to actively transport substrates across cellular membranes. The polyglutamation of methotrexate reduces its affinity for these efflux pumps, leading to its intracellular retention. researchgate.netnih.gov

Key ABC transporters involved in methotrexate efflux include:

ABCC1, ABCC2, and ABCC3 (MRP1, MRP2, and MRP3): These transporters actively export the monoglutamated form of methotrexate (MTXPG₁) from cells. tandfonline.comclinpgx.org ABCC3 is notable for its role in transporting methotrexate from hepatocytes back into the bloodstream. clinpgx.org

ABCG2 (BCRP - Breast Cancer Resistance Protein): This transporter is also a significant contributor to methotrexate efflux and is implicated in drug resistance. tandfonline.comclinpgx.org

The coordinated action of these influx and efflux transporters determines the net intracellular concentration and retention of methotrexate polyglutamates, which is a critical factor for the drug's therapeutic outcome. nih.gov

Interactive Data Tables

Table 1: Major Transporters Involved in Methotrexate (MTX) Cellular Flux

Transporter FamilyTransporter NameGene NamePrimary FunctionSubstrate(s)Driving Force / Mechanism
Solute CarrierReduced Folate Carrier 1SLC19A1Influx MTX, Reduced FolatesAnion Exchange
Solute CarrierProton-Coupled Folate TransporterSLC46A1Influx MTX, FolatesH⁺ Symport (pH-dependent)
Folate ReceptorFolate Receptor α/βFOLR1/2Influx MTX, Folic AcidReceptor-Mediated Endocytosis
ATP-Binding CassetteMultidrug Resistance-Associated Protein 1ABCC1Efflux MTX MonoglutamateATP Hydrolysis
ATP-Binding CassetteMultidrug Resistance-Associated Protein 2ABCC2Efflux MTX MonoglutamateATP Hydrolysis
ATP-Binding CassetteMultidrug Resistance-Associated Protein 3ABCC3Efflux MTX MonoglutamateATP Hydrolysis
ATP-Binding CassetteBreast Cancer Resistance ProteinABCG2Efflux MTX MonoglutamateATP Hydrolysis

Table 2: Comparison of Methotrexate Influx Mechanisms

MechanismKey Protein(s)Concentration DependencepH DependenceAffinity for MTX
Active Transport RFC1 (SLC19A1)Saturable (at low µM)Optimal at neutral pHHigh
Active Transport PCFT (SLC46A1)Saturable (at low µM)Optimal at acidic pH (5.5)Moderate
Endocytosis Folate ReceptorsSaturableMinimalLower than RFC1
Passive Diffusion N/A (Membrane)Non-saturable (at high µM)MinimalN/A

Impact of Efflux Transporters on Intracellular Polyglutamate Levels

The intracellular concentration of methotrexate polyglutamates is significantly modulated by the activity of various efflux transporters. These transporters, primarily members of the ATP-binding cassette (ABC) superfamily, actively pump substrates out of the cell, thereby reducing intracellular drug levels. However, their efficiency in transporting methotrexate is highly dependent on the length of the polyglutamate chain.

Methotrexate monoglutamate (MTXPG₁) is a substrate for several efflux pumps, including ATP-binding cassette subfamily C member 1 (ABCC1), ABCC2, ABCC4, and subfamily G member 2 (ABCG2). tandfonline.com These transporters recognize and export the parent drug form, limiting its intracellular accumulation. In contrast, longer-chain polyglutamates, such as methotrexate heptaglutamate, are poor substrates for these efflux pumps. tandfonline.complos.org This differential affinity means that as methotrexate is converted into higher polyglutamate forms, it becomes effectively trapped within the cell.

Research has shown that the net intracellular accumulation of methotrexate polyglutamates is critically dependent on the ratio of influx to efflux transporter expression. jci.orgnih.gov The primary influx transporter for methotrexate is the reduced folate carrier (RFC1, gene name SLC19A1). tandfonline.comnih.gov A higher ratio of influx (SLC19A1) to efflux (ABCC1, ABCC4) transporter expression is significantly correlated with greater intracellular accumulation of total methotrexate polyglutamates (MTXPG₁₋₇). nih.gov Studies in acute lymphoblastic leukemia (ALL) cells have documented over 100-fold differences in MTXPG levels among patients, which are partly explained by variations in transporter gene expression. jci.org Genetic polymorphisms in efflux transporter genes, such as ABCC1 and ABCG2, have been associated with treatment response, underscoring their role in modulating intracellular drug levels. nih.gov

The process is a dynamic equilibrium: while folylpolyglutamate synthetase (FPGS) adds glutamate (B1630785) residues, γ-glutamyl hydrolase (GGH) removes them. plos.org The efflux transporters can only efficiently remove the monoglutamate form (MTXPG₁). tandfonline.com Therefore, high efflux transporter activity can significantly lower the intracellular pool of MTXPG₁ available for polyglutamation and increase the rate of removal of polyglutamates that have been hydrolyzed back to the monoglutamate form by GGH.

TransporterGene NameFunctionSubstrate Specificity (relative to MTX Polyglutamates)Reference
Reduced Folate Carrier 1SLC19A1InfluxPrimarily transports MTX monoglutamate (MTXPG₁) into the cell. tandfonline.comnih.gov
ATP-binding cassette C1ABCC1EffluxExports MTX monoglutamate (MTXPG₁). Poor substrate for longer-chain polyglutamates. tandfonline.comnih.govnih.gov
ATP-binding cassette C4ABCC4EffluxExports MTX monoglutamate (MTXPG₁). jci.orgnih.gov
ATP-binding cassette G2ABCG2EffluxExports MTX monoglutamate (MTXPG₁). tandfonline.comnih.gov

Intracellular Retention Mechanisms and Compartmentation of Methotrexate Polyglutamates

The prolonged intracellular retention of methotrexate is a direct consequence of its conversion to polyglutamate derivatives. Several mechanisms contribute to this retention, ensuring sustained inhibition of target enzymes long after the extracellular drug has been cleared. nih.govjci.org

The primary retention mechanism is the size and negative charge increase with each added glutamate residue. This alteration makes longer-chain polyglutamates, including heptaglutamate, progressively poorer substrates for efflux transporters. plos.org Research in human breast cancer cells demonstrates that upon transferring cells to a drug-free medium, the parent compound and short-chain polyglutamates (containing 1-3 additional glutamates) are lost most rapidly, while longer-chain derivatives are preferentially retained. nih.gov This selective retention allows the intracellular drug concentration to remain high enough to be pharmacologically active. nih.govjci.org

A second key retention mechanism is the tighter binding of longer-chain polyglutamates to intracellular target enzymes. Methotrexate and its polyglutamates inhibit dihydrofolate reductase (DHFR). jci.orgnih.gov Studies have shown that longer-chain polyglutamates dissociate from DHFR much more slowly than the monoglutamate form. This prolonged binding sequesters the drug, contributing to its retention and extending the duration of enzyme inhibition. jci.org For example, one study measured the dissociation half-lives of various MTX polyglutamates from DHFR, demonstrating a clear trend of increased binding stability with chain length. jci.org

CompoundDissociation Half-Life (t½) from DHFR (minutes)Reference
Methotrexate (MTXPG₁)12 jci.org
Methotrexate Diglutamate (MTXPG₂)30 jci.org
Methotrexate Triglutamate (MTXPG₃)102 jci.org
Methotrexate Tetraglutamate (MTXPG₄)108 jci.org
Methotrexate Pentaglutamate (MTXPG₅)120 jci.org

Data derived from studies on ZR-75-B human breast cancer cells. jci.org

Enzymatic Target Interactions and Inhibitory Mechanisms of Methotrexate Polyglutamates

Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate (B535133) Polyglutamates

The primary mechanism of action for methotrexate is the potent inhibition of DHFR, an enzyme crucial for maintaining the cellular pool of reduced folates necessary for the de novo synthesis of purines and pyrimidines. elsevier.esnih.gov Polyglutamation of methotrexate significantly influences its interaction with DHFR.

Methotrexate polyglutamates are more effective inhibitors of DHFR than methotrexate itself, primarily due to their prolonged intracellular retention and slower dissociation from the enzyme. nih.govnih.gov While the initial binding affinity (Ki) may not change dramatically with the addition of the first few glutamate (B1630785) residues, the stability of the enzyme-inhibitor complex is markedly increased. nih.gov

Studies examining the dissociation of MTX and its polyglutamates from DHFR in human breast cancer cells revealed that the half-life (t½) of the drug-enzyme complex increases with the length of the polyglutamate chain. nih.gov This slower dissociation means that the enzyme remains inhibited for a longer period, making the polyglutamated forms more efficient inhibitors. nih.gov For instance, the dissociation half-life for MTX-Glu5 (pentaglutamate) is ten times longer than that for the parent drug, MTX-Glu1. nih.gov

CompoundDissociation Half-Life (t½) from DHFR (minutes)
Methotrexate (MTX-Glu1)12
Methotrexate Diglutamate (MTX-Glu2)30
Methotrexate Triglutamate (MTX-Glu3)102
Methotrexate Tetraglutamate (MTX-Glu4)108
Methotrexate Pentaglutamate (MTX-Glu5)120

Data sourced from studies on human breast cancer cells. nih.gov

Methotrexate binds to the active site of DHFR, acting as a competitive inhibitor that mimics the natural substrate, dihydrofolate. researchgate.netlibretexts.org The binding is characterized by the insertion of the pteridine (B1203161) ring deep into the enzyme's catalytic pocket, while the glutamate portion is positioned near the entrance of the active site. nih.gov The binding of methotrexate induces a conformational change in DHFR, where a protein loop closes over the bound inhibitor, contributing to the tight binding and slow dissociation. researchgate.net

The addition of glutamate residues in MTXPGs extends the molecule from the active site. These negatively charged glutamate tails can form additional ionic and hydrogen bonds with basic amino acid residues on the surface of the DHFR enzyme, outside the active site pocket. These supplementary interactions are believed to anchor the inhibitor more firmly to the enzyme, providing a structural explanation for the significantly slower dissociation rates and prolonged inhibitory activity of the longer-chain polyglutamates. nih.gov

Thymidylate Synthase (TYMS) Modulation by Methotrexate Polyglutamates

Kinetic studies have demonstrated that the inhibitory potency of methotrexate against TYMS is dramatically enhanced by polyglutamation. researchgate.netnih.gov Methotrexate (MTX-Glu1) itself is a relatively weak, uncompetitive inhibitor of TYMS. nih.gov In contrast, its polyglutamated derivatives act as potent noncompetitive inhibitors. researchgate.netnih.gov The inhibitory potency, as measured by the inhibition constant (K_i), increases substantially with the addition of glutamate residues. MTXPGs with 2 to 5 glutamyl residues are 75 to 300 times more potent as TYMS inhibitors than the parent methotrexate compound. nih.gov

CompoundInhibition Constant (K_i) vs. TYMS (µM)Inhibition Type
Methotrexate (MTX-Glu1)13Uncompetitive
Methotrexate Diglutamate (MTX-Glu2)0.17Noncompetitive
Methotrexate Triglutamate (MTX-Glu3)N/A (Potency increases with chain length)Noncompetitive
Methotrexate Tetraglutamate (MTX-Glu4)N/A (Potency increases with chain length)Noncompetitive
Methotrexate Pentaglutamate (MTX-Glu5)0.047Noncompetitive

Data from studies on TYMS purified from MCF-7 human breast cancer cells. nih.gov

TYMS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step for DNA synthesis and repair. researchgate.net By inhibiting TYMS, methotrexate polyglutamates block this conversion, leading to a depletion of dTMP and a subsequent accumulation of its precursor, dUMP. researchgate.netnih.gov This thymidylate deficiency impairs the cell's ability to replicate and repair DNA, ultimately contributing to the antiproliferative effects of the drug. researchgate.netnih.gov The prolonged intracellular retention of MTXPGs ensures a sustained inhibition of TYMS, leading to a lasting disruption of dTMP synthesis even after the extracellular drug has been cleared. nih.gov

Aminoimidazole Carboxamide Ribonucleotide Transformylase (ATIC) Inhibition

In addition to DHFR and TYMS, MTXPGs are potent inhibitors of Aminoimidazole Carboxamide Ribonucleotide Transformylase (ATIC), a key enzyme in the de novo purine (B94841) synthesis pathway. nih.govaacrjournals.org

Research on ATIC purified from human breast cancer cells shows that while methotrexate monoglutamate is a weak competitive inhibitor, its polyglutamated forms are significantly more potent. nih.gov The inhibitory strength increases approximately tenfold with the addition of each glutamate residue up to the tetraglutamate form. nih.gov The tetra- and pentaglutamate derivatives of methotrexate are the most powerful inhibitors, with an inhibitory potency about 2,500-fold greater than that of the parent methotrexate compound. nih.gov This potent inhibition of ATIC by MTXPGs leads to the intracellular accumulation of its substrate, aminoimidazole carboxamide ribonucleotide (ZMP), which contributes to the drug's anti-inflammatory and immunosuppressive effects. nih.govnih.gov

CompoundInhibition Constant (K_i) vs. ATICFold-Increase in Potency vs. MTX
Methotrexate (MTX-Glu1)143 µM1
Methotrexate Tetraglutamate (MTX-Glu4)56 nM (0.056 µM)~2500
Methotrexate Pentaglutamate (MTX-Glu5)56 nM (0.056 µM)~2500

Data sourced from studies on ATIC purified from MCF-7 human breast cancer cells. nih.gov

Consequences for Purine Biosynthesis Pathway

The de novo synthesis of purines is a critical cellular process that is heavily reliant on folate coenzymes. Methotrexate polyglutamates exert a profound inhibitory effect on this pathway by targeting two key enzymes: glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT, also known as ATIC).

The inhibitory potency of MTX-PGs against these enzymes increases with the number of glutamate residues. nih.gov For instance, methotrexate pentaglutamate has been shown to be a significantly more potent inhibitor of AICARFT than methotrexate itself. nih.gov This enhanced inhibition is attributed to the increased negative charge of the polyglutamated tail, which promotes tighter binding to the active sites of these enzymes. nih.gov

Inhibition of GART and AICARFT by methotrexate polyglutamates leads to a direct reduction in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). utah.edu This disruption of purine nucleotide synthesis is a cornerstone of the antiproliferative effects of methotrexate, as it deprives rapidly dividing cells of essential building blocks for DNA and RNA synthesis. proteopedia.orgresearchgate.net Studies in mitogen-stimulated human T-lymphocytes have demonstrated that methotrexate can inhibit the first committed step of purine biosynthesis, leading to a cytostatic effect. nih.gov

The following table summarizes the key enzymes in the purine biosynthesis pathway inhibited by methotrexate polyglutamates and the consequences of this inhibition.

Enzyme TargetConsequence of Inhibition
Glycinamide ribonucleotide formyltransferase (GART)Decreased formation of formylglycinamide ribonucleotide, a crucial intermediate in the purine ring assembly.
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT/ATIC)Blockade of the final steps of IMP synthesis, leading to the accumulation of AICAR. clinexprheumatol.orgnih.gov

Inhibition of Other Folate-Dependent Enzymes

Methylenetetrahydrofolate Dehydrogenase (MTHFD1)

Methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) is a trifunctional enzyme that plays a critical role in the interconversion of one-carbon units carried by tetrahydrofolate. pharmgkb.org These one-carbon units are essential for the synthesis of purines and thymidylate. Methotrexate and its polyglutamated forms are known to inhibit enzymes within the folate pathway, and MTHFD1 is recognized as one of these targets. pharmgkb.org By inhibiting MTHFD1, methotrexate polyglutamates can further disrupt the supply of formate (B1220265) for purine synthesis, augmenting their inhibitory effect on this pathway.

Other Identified and Potential Enzyme Targets

The primary and most well-known target of methotrexate and its polyglutamates is dihydrofolate reductase (DHFR) . proteopedia.orgpatsnap.com The inhibition of DHFR is exceptionally potent, particularly by the polyglutamated forms, which exhibit a slower dissociation from the enzyme. nih.gov This inhibition blocks the regeneration of tetrahydrofolate from dihydrofolate, leading to a depletion of the reduced folate cofactors necessary for numerous metabolic reactions, including purine and thymidylate synthesis. researchgate.net

Another crucial enzyme inhibited by methotrexate polyglutamates is thymidylate synthase (TS) . researchgate.netnih.gov TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. The inhibitory potency of methotrexate polyglutamates against TS is significantly greater than that of the parent methotrexate molecule, with the longer-chain polyglutamates being the most effective. researchgate.net

The following table provides a summary of these additional enzyme targets and the consequences of their inhibition.

Enzyme TargetFunctionConsequence of Inhibition by MTX-PGs
Dihydrofolate Reductase (DHFR)Regenerates tetrahydrofolate from dihydrofolate. proteopedia.orgDepletion of reduced folate cofactors, disrupting purine and thymidylate synthesis. researchgate.net
Thymidylate Synthase (TS)Catalyzes the synthesis of dTMP from dUMP. researchgate.netInhibition of DNA synthesis and repair.

Cellular and Metabolic Pathway Perturbations Induced by Methotrexate Polyglutamates in Research Models

Disruption of One-Carbon Metabolism (OCM)

One-carbon metabolism (OCM) is a vital network of biochemical reactions required for the synthesis of nucleotides and for methylation reactions. Methotrexate (B535133) polyglutamates are potent disruptors of this pathway, primarily through the high-affinity inhibition of dihydrofolate reductase (DHFR). clinpgx.orgnih.govprolekare.cz This enzyme is responsible for converting dihydrofolate (DHF) back to its active form, tetrahydrofolate (THF). clinpgx.org The potent inhibition of DHFR by methotrexate polyglutamates leads to a depletion of THF, which is the essential one-carbon carrier for numerous biosynthetic processes. nih.govprolekare.cz This blockade disrupts the entire OCM cycle, leading to widespread metabolic consequences.

The inhibition of DHFR by methotrexate polyglutamates directly and profoundly alters the balance of intracellular folate cofactors. The primary consequence is a significant accumulation of the DHFR substrate, dihydrofolic acid (DHF), which can rise from less than 1% to over 30% of the total folate pool. nih.gov Concurrently, there is a marked depletion of THF and its derivatives. nih.gov Studies in human myeloid precursor cells and breast cancer cell lines have demonstrated significant decreases in key folate pools, including 5-methyl-THF, 5-formyl-THF, and THF itself, following exposure to methotrexate. nih.govnih.gov

Table 1: Effect of Methotrexate Exposure on Intracellular Folate Pools in Research Models

Folate Cofactor Observation in Research Models Reference
Dihydrofolate (DHF) Significant accumulation nih.gov
Tetrahydrofolate (THF) Depletion nih.govnih.gov
5-methyl-THF Significant decrease nih.govnih.gov
5-formyl-THF Significant decrease / Undetectable nih.govnih.gov

The disruption of OCM and the direct action of methotrexate polyglutamates severely impair the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the essential building blocks of DNA and RNA. nih.gov

Pyrimidine Synthesis: The synthesis of thymidylate (dTMP) from uridylate (dUMP) is a critical step in pyrimidine production for DNA replication. This reaction is catalyzed by thymidylate synthase (TS) and requires 5,10-methylene-THF as a one-carbon donor. prolekare.czkoreamed.org The depletion of THF pools secondary to DHFR inhibition reduces the availability of this essential cofactor. prolekare.cz Furthermore, methotrexate polyglutamates are potent direct inhibitors of the TS enzyme itself, creating a dual blockade on pyrimidine synthesis. clinpgx.orgkoreamed.orgclinexprheumatol.org

Purine Synthesis: The synthesis of the purine ring is also heavily dependent on THF-derived cofactors. Methotrexate polyglutamates inhibit this pathway at multiple points. Beyond the depletion of 10-formyl-THF, these compounds directly inhibit key enzymes in the purine synthesis pathway, including 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC) and glycinamide (B1583983) ribonucleotide (GAR) transformylase. nih.govclinpgx.orgprolekare.cz The inhibition of ATIC by methotrexate polyglutamates is particularly potent and leads to the intracellular accumulation of its substrate, AICAR. nih.govclinexprheumatol.orgselleckchem.com This direct enzymatic inhibition is a major contributor to the cessation of purine production. nih.govaacrjournals.org

Table 2: Key Enzymes in Nucleotide Synthesis Inhibited by Methotrexate Polyglutamates

Pathway Enzyme Inhibited Abbreviation Consequence Reference
Folate Metabolism Dihydrofolate Reductase DHFR Depletion of THF cofactor pools clinpgx.orgnih.gov
Pyrimidine Synthesis Thymidylate Synthase TS Blockade of dTMP synthesis clinpgx.orgkoreamed.orgclinexprheumatol.org
Purine Synthesis AICAR Transformylase ATIC Blockade of purine ring completion nih.govclinpgx.orgselleckchem.com

Modulation of Methylation Reactions (e.g., DNA and Protein Methylation)

The perturbation of one-carbon metabolism by methotrexate polyglutamates extends to the regulation of cellular methylation reactions. These reactions are crucial for the epigenetic regulation of gene expression (DNA methylation) and for protein function (protein methylation). The universal methyl donor for these processes is S-adenosylmethionine (SAM). mdpi.com

The synthesis of SAM is intrinsically linked to the folate cycle. The regeneration of methionine from homocysteine is catalyzed by methionine synthase, an enzyme that requires 5-methyl-THF as a methyl donor. eur.nl By causing a depletion of the 5-methyl-THF pool, methotrexate polyglutamates can impair this reaction. clinpgx.orgnih.gov A reduction in methionine synthesis can, in turn, lead to decreased production of SAM. mdpi.com This depletion of the universal methyl donor pool has the potential to broadly inhibit DNA and protein methylation, thereby altering gene expression and cellular function. clinpgx.orgkoreamed.org Studies have indicated that modulation of FPGS, the enzyme that produces methotrexate polyglutamates, can alter DNA methylation and the expression of genes associated with one-carbon metabolism. koreamed.org

Interference with Cell Cycle Progression and Proliferation in In Vitro Systems

The combined effects of methotrexate polyglutamates on purine and pyrimidine synthesis create a state of nucleotide deprivation that directly impacts cell cycle progression and proliferation. nih.gov DNA replication, which occurs during the S-phase (synthesis phase) of the cell cycle, is an absolute requirement for cell division. mdpi.com

By inhibiting the production of dTMP and purine nucleotides, methotrexate polyglutamates effectively starve the cell of the necessary precursors for DNA synthesis. d-nb.infonih.gov This leads to an inability to complete DNA replication, resulting in an arrest of the cell cycle, predominantly in the S-phase. nih.govmdpi.com This S-phase arrest prevents cells from proceeding to mitosis and ultimately halts cell proliferation. mdpi.com In many in vitro systems, this prolonged cell cycle arrest is a trigger for apoptosis, or programmed cell death, contributing to the compound's cytotoxic effects. nih.govacs.org

Impact on Cellular Signaling Pathways

Beyond the direct inhibition of metabolic enzymes, methotrexate polyglutamates also modulate key cellular signaling pathways involved in inflammation and immune responses.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and proliferation. Research indicates that methotrexate can suppress the activation of NF-κB. selleckchem.comsci-hub.st One of the proposed mechanisms for this effect is linked to the inhibition of ATIC. As previously noted, blocking ATIC with methotrexate polyglutamates leads to the intracellular accumulation of AICAR. sci-hub.stdoi.org This accumulation promotes an increase in the release of adenosine (B11128) from the cell. sci-hub.st Extracellular adenosine, acting through its cell surface receptors, has potent anti-inflammatory effects, which include the suppression of NF-κB activation. sci-hub.st Methotrexate has been shown to suppress TNF-induced NF-κB activation, an effect partly related to a reduction in the degradation of IκBα, an inhibitor of NF-κB. selleckchem.com

JAK/STAT Pathway Interactions

Methotrexate (MTX) and its intracellular metabolites, methotrexate polyglutamates (MTX-PGs), have been identified as potent suppressors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.govplos.org This pathway is crucial for transducing signals from numerous cytokines that regulate hematopoiesis, immunity, and inflammation. nih.govnih.gov The inhibitory action of methotrexate on the JAK/STAT pathway is considered a principal mechanism for its anti-inflammatory and immunosuppressive effects, particularly in the context of low-dose regimens used for immune-mediated inflammatory diseases. nih.govh1.co

Research using various human cell lines has demonstrated that methotrexate can suppress the phosphorylation and activation of several key components of the pathway. nih.govresearchgate.net In Hodgkin lymphoma cells, which exhibit constitutive JAK/STAT activation, methotrexate treatment reduces the phosphorylation of JAK1, JAK2, STAT1, and STAT5. nih.govplos.orgresearchgate.net Similarly, in human HEL cells, which are homozygous for the activating JAK2 V617F mutation common in myeloproliferative neoplasms, methotrexate significantly reduces the constitutive phosphorylation of STAT3 and STAT5. nih.govplos.org This suppression of STAT phosphorylation occurs in a dose-dependent manner. clinexprheumatol.org

Notably, this inhibitory effect on JAK/STAT signaling is independent of methotrexate's classical mechanism of action, which involves the inhibition of dihydrofolate reductase (DHFR). nih.govnih.govh1.co Studies have shown that the addition of folinic acid, which bypasses the enzymatic block of DHFR, does not reverse the suppression of STAT phosphorylation by methotrexate. nih.gov This indicates a distinct mechanism of action. The ability of methotrexate polyglutamates to inhibit this pathway makes them comparable in action to targeted JAK inhibitors like ruxolitinib. nih.govh1.co The suppression of this signaling cascade is a key element in how MTX-PGs modulate immune responses, as many pro-inflammatory cytokines rely on this pathway to exert their effects. nih.govclinexprheumatol.org

Table 1: Effect of Methotrexate on JAK/STAT Pathway Components in Cellular Models

Component Cell Line Effect Reference
pJAK1 HDLM-2 Reduced nih.govresearchgate.net
pJAK2 HDLM-2 Reduced nih.govresearchgate.net
pSTAT1 HDLM-2 Reduced nih.govresearchgate.net
pSTAT3 HEL Reduced nih.govplos.org

| pSTAT5 | HDLM-2, HEL | Reduced | nih.govplos.orgnih.govresearchgate.net |

pJAK/pSTAT refers to the phosphorylated (activated) form of the protein.

Reactive Oxygen Species (ROS) Generation and Scavenging

The interaction between methotrexate polyglutamates and reactive oxygen species (ROS) is complex, with evidence suggesting that MTX can both induce ROS generation and be a subject of ROS-scavenging therapeutic strategies. Several studies propose that the generation of ROS is a critical component of the anti-inflammatory and immunosuppressive effects of methotrexate. nih.govnih.gov

In research models using U937 monocytes and Jurkat T-cells, methotrexate treatment induced a time- and dose-dependent increase in cytosolic peroxide. nih.govnih.gov This increase in ROS was linked to functional changes in leukocytes, including growth arrest in monocytes and apoptosis in T-cells. nih.gov The mechanism involves the depletion of intracellular antioxidants; for instance, methotrexate treatment has been shown to significantly reduce total glutathione (B108866) (GSH) levels in monocytes. nih.govnih.gov Pre-treatment of these cells with ROS scavengers like N-acetylcysteine (NAC) or GSH effectively inhibited the MTX-induced cell cycle arrest and apoptosis, underscoring the essential role of ROS in these processes. nih.gov

Conversely, excessive ROS production is also implicated in the toxicity associated with methotrexate. mdpi.comdovepress.com The intracellular accumulation of MTX-PGs has been shown to enhance intracellular oxidative stress, potentially leading to tissue damage. plos.orgnih.gov This has led to research on therapeutic strategies that combine methotrexate with ROS-scavenging agents to mitigate these effects and potentially improve treatment outcomes. nih.gov For example, injectable hydrogels designed for rheumatoid arthritis therapy have incorporated ROS-scavenging capabilities alongside the controlled release of methotrexate. nih.gov In some models, low concentrations of methotrexate have been observed to induce a beneficial antioxidant response, reducing lipid peroxidation. nih.gov This suggests that the effects of methotrexate on cellular redox status are highly dependent on concentration and cell type. nih.govresearchgate.net

Table 2: Research Findings on Methotrexate, MTX-PGs, and ROS

Research Model Key Finding Implication Reference
U937 Monocytes MTX induces a dose-dependent increase in cytosolic peroxide and reduces GSH levels, causing growth arrest. ROS generation is integral to the cytostatic effects of MTX. nih.govnih.gov
Jurkat T-cells MTX rapidly induces peroxide, leading to significant apoptosis. ROS generation is critical for the cytotoxic effects of MTX on T-cells. nih.gov
Kidney/Other Tissues Increased intracellular MTX-PG levels enhance oxidative stress. ROS contributes to MTX-associated toxicity. plos.orgnih.gov

| CIA Rat Model | An injectable hydrogel with MTX and ROS-scavenging capabilities showed potent anti-inflammatory effects. | Scavenging ROS may enhance the therapeutic efficacy of MTX. | nih.gov |

Immunomodulatory Effects in Cellular Models (e.g., Cytokine Production, Leukocyte Adhesion)

Methotrexate polyglutamates exert significant immunomodulatory effects by altering cytokine production profiles and influencing leukocyte adhesion, which are central processes in inflammation. nih.govtandfonline.com The intracellular accumulation of MTX-PGs is correlated with these anti-inflammatory activities. nih.gov

In terms of cytokine production, MTX-PGs effectively inhibit the synthesis of a range of pro-inflammatory cytokines. oup.com In cellular models, methotrexate has been shown to reduce the production of cytokines induced by T-cell activation, including Interleukin-4 (IL-4), IL-13, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). tandfonline.comoup.com Furthermore, studies on peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis demonstrated that methotrexate significantly reduced the mRNA expression of pro-inflammatory cytokines such as IL-6 and IL-12A. nih.govclinexprheumatol.org A negative correlation was specifically observed between the concentration of methotrexate polyglutamates and the gene expression of IL-6 and IL-12A. nih.govclinexprheumatol.org Conversely, methotrexate treatment may enhance the expression of anti-inflammatory Th2 cytokines like IL-10. nih.govclinexprheumatol.org This shift from a pro-inflammatory to a more anti-inflammatory cytokine profile is a key component of its therapeutic effect. tandfonline.com

The adhesion of leukocytes to the vascular endothelium is a critical step in their migration to sites of inflammation. Research has shown that methotrexate can modulate this process. In a mouse model of pleurisy, methotrexate significantly decreased leukocyte influx by inhibiting the expression of the integrin adhesion molecules CD11a and CD18. scielo.br In cellular models, methotrexate treatment was found to reduce the adhesion of monocytes to activated human umbilical vein endothelial cells (HUVEC). nih.gov This effect on monocyte adhesion was shown to be dependent on the production of reactive oxygen species, as pre-treatment with the antioxidant glutathione prevented the MTX-induced reduction in adhesion. nih.govnih.gov By downregulating the expression of key adhesion molecules and reducing the capacity of leukocytes to adhere to endothelial surfaces, MTX-PGs effectively impede the recruitment of inflammatory cells. nih.govresearchgate.net

Table 3: Summary of Immunomodulatory Effects of Methotrexate in Cellular Models

Effect Target Molecules/Processes Research Finding Reference
Cytokine Production IL-1, IL-2, IL-6, IFN-γ, TNF-α, IL-12A Production and/or gene expression is reduced. tandfonline.comnih.govclinexprheumatol.org
IL-4, IL-10 Production of anti-inflammatory cytokines is enhanced. tandfonline.comnih.govclinexprheumatol.org
Leukocyte Adhesion Monocyte adhesion to HUVEC Adhesion is significantly reduced. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for Methotrexate D7 Heptaglutamate Quantification and Characterization

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Methotrexate (B535133) Polyglutamates

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and sensitive quantitative technique used for the analysis of methotrexate polyglutamates (MTXPGs) in complex biological matrices. The core principle of SID-MS lies in the use of a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). chromatographyonline.comresearchgate.net This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chromatographyonline.com

A known quantity of the SIL internal standard is added to a sample at an early stage of the analytical workflow, ideally before any sample preparation or extraction steps. reddit.com The SIL IS and the endogenous analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the analyte and the SIL IS based on their mass-to-charge (m/z) ratio. clearsynth.com Quantification is then performed by measuring the ratio of the signal intensity of the analyte to that of the known amount of the SIL IS. eur.nl This ratiometric measurement corrects for variations in sample handling and instrument response, leading to highly precise and accurate results. clearsynth.com

The use of SID-MS for the quantification of MTXPGs offers several advantages over other analytical methods. It provides high specificity and selectivity, as the detection is based on the unique mass transitions of the precursor and product ions for both the analyte and the internal standard. washington.edu This is particularly important for complex biological samples where numerous other compounds could potentially interfere with the analysis. clearsynth.com Furthermore, SID-MS is capable of achieving very low limits of quantification, which is crucial for measuring the low intracellular concentrations of MTXPGs. nih.gov

Role of Methotrexate-d7 Heptaglutamate as an Internal Standard

This compound serves as an ideal internal standard for the quantification of endogenous methotrexate heptaglutamate and other long-chain MTXPGs in SID-MS analyses. As a deuterated analogue, it contains seven deuterium atoms in its structure, increasing its molecular weight compared to the natural form without significantly altering its chemical and physical properties. clearsynth.com This isotopic labeling allows it to be distinguished from the endogenous analyte by the mass spectrometer. clearsynth.com

When added to a biological sample, this compound mimics the behavior of the endogenous MTXPGs throughout the analytical process. It undergoes the same extraction efficiency, is subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source, and has a similar chromatographic retention time. chromatographyonline.comreddit.com By comparing the peak area of the endogenous methotrexate heptaglutamate to the peak area of the known concentration of this compound, an accurate and precise quantification of the analyte can be achieved. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for methotrexate heptaglutamate, is considered the gold standard for quantitative mass spectrometry. bohrium.com

Minimizing Matrix Effects and Enhancing Accuracy in Complex Biological Samples

Matrix effects are a significant challenge in the bioanalysis of complex samples such as blood, plasma, and tissue lysates. clearsynth.com These effects are caused by co-eluting endogenous components of the sample matrix that can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. researchgate.net This can result in inaccurate and unreliable quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. lcms.cz Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. chromatographyonline.com If the ionization of the analyte is suppressed by 20%, the ionization of the internal standard will also be suppressed by 20%. researchgate.net Therefore, the ratio of the analyte signal to the internal standard signal remains constant, and the calculated concentration of the analyte remains accurate. reddit.comclearsynth.com This co-elution and identical response to matrix components ensure that the accuracy of the measurement is not compromised by the complexity of the biological sample. chromatographyonline.com Several studies have demonstrated that methods utilizing stable isotope-labeled internal standards for MTXPG analysis show no significant matrix effects and have high recovery rates. eur.nlnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the sensitive and specific quantification of methotrexate polyglutamates in biological samples. nih.govsemanticscholar.org This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. lcms.cz LC-MS/MS methods have been developed and validated for the determination of MTXPGs in various matrices, including red blood cells, whole blood, and leukocytes. nih.govnih.gov

The general workflow of an LC-MS/MS analysis for MTXPGs involves sample preparation to extract the analytes from the biological matrix, chromatographic separation of the different polyglutamate forms, and detection by the mass spectrometer. nih.govnih.gov The use of stable isotope-labeled internal standards, such as this compound, is integral to achieving accurate and precise quantification. bohrium.com

Sample Preparation Strategies (e.g., Protein Precipitation, Solid-Phase Extraction)

The initial step in the analysis of intracellular MTXPGs is the lysis of the cells to release the analytes, followed by the removal of proteins and other interfering substances from the sample matrix. nih.gov

Protein Precipitation (PPT) is a common and straightforward sample preparation technique. dovepress.comnih.gov It involves the addition of a protein precipitating agent, such as perchloric acid, trichloroacetic acid, or an organic solvent like methanol (B129727) or acetonitrile (B52724), to the cell lysate. dovepress.complos.orgresearchgate.net This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the MTXPGs is collected for further analysis. dovepress.com While simple and fast, PPT may not always provide the cleanest extracts, and residual matrix components can sometimes interfere with the LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE) is a more selective sample cleanup technique that can provide cleaner extracts than protein precipitation. nih.govplos.orgscienceopen.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering compounds to pass through. researchgate.netscienceopen.com The retained analytes are then eluted with a small volume of a suitable solvent. plos.org Different types of SPE sorbents can be used, such as reversed-phase (e.g., C18), ion-exchange, or mixed-mode sorbents, depending on the physicochemical properties of the MTXPGs. nih.govplos.orgprimescholars.com SPE is often used following protein precipitation to further purify the sample. nih.govresearchgate.net

A comparison of these two common techniques is presented in the table below.

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by precipitation. dovepress.comSelective retention of analytes on a solid sorbent. scienceopen.com
Selectivity LowHigh
Extract Cleanliness Less clean, potential for matrix effects. nih.govCleaner extracts, reduced matrix effects. plos.org
Speed FastMore time-consuming
Cost LowHigher
Common Reagents Perchloric acid, methanol, acetonitrile. dovepress.complos.orgC18, ion-exchange cartridges. nih.govscienceopen.com

Chromatographic Separation (e.g., Reversed-Phase HPLC, HILIC) for Polyglutamate Resolution

Chromatographic separation is essential to resolve the different methotrexate polyglutamate species (from the parent drug, MTXPG1, up to longer-chain forms like MTXPG7) before their detection by the mass spectrometer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of MTXPGs. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of the different polyglutamate forms. nih.gov The mobile phase often consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. bohrium.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that has proven effective for the separation of polar compounds like MTXPGs. nih.govobrnutafaza.hr HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. nih.gov This technique can provide better retention and separation of highly polar analytes that are not well-retained by reversed-phase columns. nih.govobrnutafaza.hr

The key characteristics of these separation methods are summarized below.

Chromatographic MethodStationary PhaseMobile PhasePrinciple of SeparationSuitable for
Reversed-Phase HPLC (RP-HPLC) Nonpolar (e.g., C18) nih.govPolar (e.g., water/methanol/acetonitrile) nih.govPartitioning based on hydrophobicity.Separation of MTXPGs of varying chain lengths. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, amide) obrnutafaza.hrNonpolar organic with some aqueous component nih.govPartitioning of polar analytes into an aqueous layer on the stationary phase.Enhanced retention and separation of highly polar MTXPGs. nih.gov

Mass Spectrometric Detection Modes (e.g., Multiple Reaction Monitoring (MRM), Selected Reaction Monitoring (SRM))

Tandem mass spectrometry, particularly with a triple quadrupole mass spectrometer, is used for the detection of MTXPGs due to its high selectivity and sensitivity. proteomics.com.au

Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are the most common detection modes used for the quantification of MTXPGs. washington.eduproteomics.com.au In SRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of the analyte). This precursor ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific product ion that is characteristic of the precursor ion. washington.edu This specific precursor-to-product ion transition is highly selective for the target analyte. washington.edu

MRM is an extension of SRM where multiple precursor-to-product ion transitions are monitored for multiple analytes within a single analytical run. washington.eduproteomics.com.au This allows for the simultaneous quantification of different methotrexate polyglutamate species and their corresponding stable isotope-labeled internal standards. nih.govsci-hub.se The high specificity of MRM/SRM minimizes interferences from other compounds in the sample matrix, leading to a high signal-to-noise ratio and low limits of detection. washington.edu

The following table outlines the mass spectrometric parameters for a typical MRM/SRM experiment for MTXPGs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Detection Mode
Methotrexate (MTX)455.1308.1SRM/MRM acrabstracts.orgnih.gov
Methotrexate-d3 (IS)458.1311.1SRM/MRM acrabstracts.org
7-OH-Methotrexate471.1324.1SRM/MRM acrabstracts.org
Methotrexate Polyglutamates (MTXPGn)Varies with 'n'308.2 (common fragment)SRM/MRM cgl.org.cn

Other Research-Oriented Quantification Methods

In addition to mass spectrometry, a range of other sophisticated analytical techniques are employed in research settings for the quantification and characterization of methotrexate polyglutamates, including the heptaglutamate form. These methods offer varying degrees of sensitivity, specificity, and throughput, making them suitable for different research questions and laboratory capabilities.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of methotrexate (MTX) and its polyglutamates. medpharmres.com While often paired with mass spectrometry, HPLC can also be coupled with other detectors like Ultraviolet (UV) and fluorescence detectors for quantitative analysis in research.

UV Detection: HPLC with UV detection is a widely used method for measuring MTX levels, typically setting the detector at a wavelength around 303 nm or 313 nm. medpharmres.combrieflands.com The principle relies on the inherent ability of the MTX molecule to absorb UV light. For the analysis of polyglutamates, including the heptaglutamate form, reversed-phase C18 columns are commonly used to separate the different glutamated species. medpharmres.com The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. brieflands.com

While robust and widely available, UV detection can sometimes lack the sensitivity required to measure the very low intracellular concentrations of long-chain polyglutamates like heptaglutamate, especially in limited biological samples. nih.gov

Fluorescence Detection: To enhance sensitivity, fluorescence detection can be employed. Since methotrexate has low native fluorescence, this method often requires a post-column derivatization step. xjtu.edu.cn This involves photo-oxidation of the MTX polyglutamates after they elute from the HPLC column, converting them into highly fluorescent products. nih.govavisetest.com This approach significantly lowers the limit of quantification (LOQ), making it suitable for detecting the low concentrations of individual polyglutamate species found within cells. nih.gov For instance, methods have been developed that achieve linearity in the nanomolar range (e.g., 25–400 nmol/L) for total polyglutamates, which is crucial for studying their intracellular accumulation. nih.gov

Table 1: Comparison of HPLC Detection Methods for Methotrexate Polyglutamates

FeatureUV DetectionFluorescence Detection
Principle Measures UV absorbance of the analyte.Measures fluorescence after post-column photo-oxidation.
Sensitivity Moderate.High.
Common Wavelength ~303-313 nm. medpharmres.combrieflands.comExcitation: ~368 nm, Emission: ~425 nm. nih.gov
Derivatization Not required.Required (post-column). nih.gov
Suitability Higher concentration samples (e.g., plasma). researchgate.netLow intracellular concentrations (e.g., erythrocytes). nih.govavisetest.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of charged molecules like methotrexate and its polyglutamates. nih.govnih.gov CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. nih.gov Because each additional glutamate (B1630785) residue adds a negative charge and increases the size of the molecule, CE can effectively resolve the different polyglutamate forms, from the parent drug up to longer-chain species. nih.gov

Research has demonstrated that CE can achieve a distinct separation of MTX and its polyglutamated forms (up to the tetraglutamate) within a short analysis time of under 10 minutes. nih.gov This rapidity, combined with the use of small sample volumes and inexpensive capillaries, makes CE an attractive alternative to HPLC for certain research applications. nih.gov The technique has proven sensitive enough to determine enzyme activity in samples containing fewer than 500,000 cells, suggesting its utility for analyzing patient tumor samples where material may be scarce. nih.gov However, when coupled with a standard UV detector, CE may not be sensitive enough for applications requiring measurement of very low drug concentrations. nih.gov

Immunoassay-Based Research Techniques (Applicability and Limitations)

Immunoassay techniques, which utilize the specific binding between an antibody and an antigen, offer a different approach for quantifying methotrexate. Homogeneous enzyme immunoassays and fluorescence polarization immunoassays (FPIA) are common formats. ark-tdm.comnih.gov In these assays, MTX in a sample competes with a labeled form of the drug for a limited number of antibody binding sites. The resulting signal is proportional to the concentration of MTX in the sample. ark-tdm.com

Applicability: Immunoassays are generally rapid, suitable for automation, and can be used for high-throughput screening, making them valuable for monitoring total MTX concentrations in matrices like serum or plasma. ark-tdm.com In a research context, the FPIA method has been adapted to measure the total concentration of methotrexate polyglutamates in erythrocytes. nih.govnih.gov This is achieved by first using an enzyme (gamma-glutamyl hydrolase) to convert all the polyglutamate species (MTX-PG2-7) back to the parent form (MTX-PG1), which is then quantified. nih.gov

Limitations: The primary limitation of this approach is its inability to distinguish between the individual polyglutamate species. It provides a single value for the total MTX-PG concentration, which can obscure the specific roles of long-chain forms like heptaglutamate. nih.gov Another significant drawback is the potential for cross-reactivity. The antibodies may cross-react with MTX metabolites, such as 7-hydroxymethotrexate and 2,4-diamino-N10-methylpteroic acid (DAMPA), or with endogenous folates, leading to a positive bias and inaccurate results. nih.gov This lack of specificity means that while immunoassays can be a useful screening tool, they are not suitable for detailed research into the distribution and function of individual polyglutamates like this compound.

Genetic and Epigenetic Influences on Methotrexate Polyglutamate Dynamics

Impact of Genetic Polymorphisms (Single Nucleotide Polymorphisms - SNPs) on Key Enzymes and Transporters

Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in genes involved in the methotrexate (B535133) metabolic pathway can significantly impact the pharmacokinetics and pharmacodynamics of the drug. frontiersin.org These variations can alter the function of crucial enzymes and transporters, thereby affecting the cellular accumulation and retention of methotrexate polyglutamates.

The balance between the synthesis and hydrolysis of methotrexate polyglutamates is controlled by the enzymes folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH), respectively. frontiersin.orgnih.gov Polymorphisms in the genes encoding these enzymes can disrupt this balance, leading to altered levels of intracellular methotrexate polyglutamates.

Research has identified several SNPs in FPGS and GGH that are associated with variable methotrexate pharmacokinetics. For instance, the FPGS rs1544105 polymorphism has been linked to variations in methotrexate concentration-to-dose ratios. nih.govresearchgate.net Similarly, the GGH rs3758149 polymorphism has been shown to have a gender-specific association with methotrexate clearance in some populations. nih.govresearchgate.net Studies have also found associations between the GGH rs2305558 polymorphism and the pharmacokinetics of methotrexate. researchgate.net The GGH rs12681874 SNP has been associated with a good response to methotrexate in certain patient cohorts. nih.gov The clinical implications of these polymorphisms are significant, as they may help predict patient response and risk of toxicity. nih.govresearchgate.net

Table 1: Research Findings on FPGS and GGH Polymorphisms

Gene SNP Reported Association Reference(s)
FPGS rs1544105 Contributes to variability in methotrexate pharmacokinetics. nih.govresearchgate.net nih.gov, researchgate.net
FPGS rs1054774 Borderline association with an increased risk of adverse events. nih.gov nih.gov
FPGS rs4451422 Borderline association with an increased risk of adverse events. nih.gov nih.gov
GGH rs3758149 Contributes to variability in methotrexate pharmacokinetics, with a gender-specific effect observed in some studies. nih.govresearchgate.net nih.gov, researchgate.net
GGH rs2305558 Associated with methotrexate pharmacokinetics. researchgate.net researchgate.net

The cellular uptake and efflux of methotrexate are mediated by various transporters, and polymorphisms in the genes encoding these transporters can significantly affect intracellular drug concentrations. The solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier 1 (RFC1), is the primary influx transporter for methotrexate. frontiersin.orgunc.edu Conversely, members of the ATP-binding cassette (ABC) transporter family, such as ABCC genes, are responsible for the efflux of methotrexate and its polyglutamated forms from the cell. unc.edunih.gov

Numerous studies have investigated the impact of SNPs in these transporter genes. The SLC19A1 polymorphism rs1051266 has been extensively studied, with conflicting reports on its association with methotrexate toxicity and clinical outcomes. frontiersin.orgnih.govtandfonline.com Some studies suggest a protective role, while others link it to an increased risk of adverse events. nih.govtandfonline.com Other SLC19A1 SNPs, such as rs2838958 and rs1131596, have also been associated with methotrexate-induced toxicities. nih.govmdpi.com Polymorphisms in ABCC genes, including ABCC2, have been linked to clinical response to methotrexate. nih.govnih.gov For example, the ABCC2 rs2273697 polymorphism has been associated with hepatotoxicity. nih.gov

Table 2: Research Findings on Transporter Gene Polymorphisms

Gene SNP Reported Association Reference(s)
SLC19A1 rs1051266 Associated with methotrexate exposure and toxicities, though findings are inconsistent across studies. frontiersin.orgnih.govtandfonline.com frontiersin.org, nih.gov, tandfonline.com
SLC19A1 rs2838958 TT genotype associated with a higher probability of mucositis. nih.gov nih.gov
SLC19A1 rs1131596 Statistically significant correlation with the development of methotrexate-induced hepatotoxicity. mdpi.com mdpi.com
ABCC2 rs2273697 Associated with hepatotoxicity. nih.gov nih.gov

Methotrexate polyglutamates exert their cytotoxic effects by inhibiting several key enzymes in the folate pathway. nih.gov Polymorphisms in the genes for these target enzymes can alter their activity or binding affinity for methotrexate polyglutamates, thereby influencing the downstream therapeutic and toxic effects of the drug.

Key target enzymes include dihydrofolate reductase (DHFR), thymidylate synthase (TYMS), 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC), and methylenetetrahydrofolate reductase (MTHFR). frontiersin.orgnih.gov Polymorphisms in TYMS, such as a variable number of tandem repeats in the promoter region, have been linked to methotrexate efficacy. researchgate.net Several SNPs in the ATIC gene have been associated with treatment efficacy. nih.gov The MTHFR gene has two common polymorphisms, C677T (rs1801133) and A1298C (rs1801131), that can reduce enzyme activity. nih.gov The MTHFR 677C>T polymorphism, in particular, has been associated with methotrexate toxicity in some studies, although findings are not always consistent. nih.govnih.govfrontiersin.orgdovepress.com Polymorphisms in DHFR have also been investigated and linked to adverse effects. nih.gov

Table 3: Research Findings on Target Enzyme Polymorphisms

Gene SNP/Polymorphism Reported Association Reference(s)
DHFR rs12517451, rs10072026, rs1643657 Associated with adverse events. nih.gov nih.gov
TYMS 28bp VNTR (rs34743033) Associated with methotrexate dose requirements and treatment response. researchgate.net researchgate.net
ATIC rs12995526, rs3821353, rs7563206, rs16853834 Associated with treatment efficacy. nih.gov nih.gov
MTHFR C677T (rs1801133) TT genotype associated with adverse drug reactions in some populations; findings on its role as a predictor of toxicity are inconsistent. nih.govnih.govfrontiersin.org nih.gov, nih.gov, frontiersin.org

Gene Expression Profiling in Response to Methotrexate Polyglutamates in Research Models

Gene expression profiling provides a powerful tool for understanding the global cellular response to methotrexate polyglutamates and for identifying potential biomarkers of treatment response. By analyzing changes in the expression of thousands of genes simultaneously, researchers can identify pathways and networks that are significantly altered by the drug.

In rheumatoid arthritis research, gene expression profiling of whole blood samples from patients before and after starting methotrexate has been used to develop predictive classifiers of treatment response. nih.gov These studies have identified specific gene expression signatures that can distinguish between responders and non-responders early in the course of treatment. nih.gov For example, pathway analysis has revealed an overrepresentation of genes related to the type I interferon signaling pathway in non-responders. nih.gov Other studies have used gene expression profiling to investigate the role of specific cellular stress responses, such as the unfolded protein response, in the context of the disease and its treatment. mdpi.com These approaches hold promise for personalizing methotrexate therapy by identifying patients who are unlikely to benefit and may need alternative treatments. nih.gov

Computational and in Silico Approaches in Methotrexate Polyglutamate Research

Molecular Docking and Dynamics Simulations of Methotrexate (B535133) Polyglutamate-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational techniques that allow researchers to visualize and analyze the interaction between a ligand, such as methotrexate polyglutamates, and its protein target at an atomic level. These methods are crucial for understanding the binding affinity and specificity of drugs, which are key determinants of their pharmacological activity.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. asco.org For methotrexate and its polyglutamated forms, the primary target is the enzyme dihydrofolate reductase (DHFR). clinpgx.orgnbinno.com Docking studies have been instrumental in elucidating how methotrexate fits into the active site of DHFR, mimicking the natural substrate, dihydrofolate, and thereby inhibiting the enzyme's function. nbinno.comnih.gov The addition of glutamate (B1630785) residues, as in Methotrexate-d7 Heptaglutamate, significantly alters the molecule's size, charge, and flexibility. Computational models predict that these longer polyglutamate chains can form more extensive interactions with the enzyme, leading to a tighter binding affinity. clinpgx.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-receptor interaction. These simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the drug-receptor complex and the conformational changes that may occur upon binding. nih.gov MD simulations of methotrexate polyglutamates bound to DHFR have revealed that the polyglutamate tail can adopt various conformations, some of which may enhance the inhibitory effect of the drug. nih.gov These simulations have also been used to study the binding of methotrexate to other proteins, such as human serum albumin (HSA), which is important for its transport in the bloodstream. bmmj.orgbmmj.org

Table 1: Key Enzymes Interacting with Methotrexate Polyglutamates

EnzymeFunctionRole in Methotrexate Action
Dihydrofolate Reductase (DHFR)Converts dihydrofolate to tetrahydrofolatePrimary target of methotrexate; inhibition disrupts DNA synthesis clinpgx.orgnih.gov
Thymidylate Synthase (TYMS)Catalyzes the formation of thymidine (B127349) residuesInhibited by methotrexate polyglutamates, further disrupting DNA synthesis clinpgx.orgnih.gov
5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide (AICAR) Transformylase (ATIC)Involved in purine (B94841) synthesisInhibition by methotrexate polyglutamates leads to accumulation of AICAR and increased adenosine (B11128) levels nih.govportlandpress.com
Folylpolyglutamate Synthetase (FPGS)Adds glutamate residues to folates and methotrexateResponsible for the intracellular retention and enhanced activity of methotrexate mdpi.complos.org
Gamma-glutamyl Hydrolase (GGH)Removes glutamate residues from polyglutamatesCatalyzes the degradation of methotrexate polyglutamates clinpgx.orgplos.org

Network Pharmacology Analysis for Identifying Interconnected Pathways

Network pharmacology is an approach that analyzes the complex network of interactions between drugs, targets, and diseases. mdpi.com This method moves beyond the "one drug, one target" paradigm to provide a more holistic understanding of a drug's effects on the entire biological system. mdpi.com For methotrexate, network pharmacology has been used to map the intricate web of pathways that are affected by its administration.

The primary pathway affected by methotrexate is the folate pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. clinpgx.orgnih.gov By inhibiting DHFR, methotrexate disrupts this pathway, leading to a depletion of tetrahydrofolate and a subsequent halt in cell proliferation. clinpgx.orgnih.gov However, the effects of methotrexate extend beyond this primary mechanism. Network analysis has revealed that methotrexate also influences purine and pyrimidine (B1678525) metabolism, amino acid metabolism, and various signaling pathways involved in inflammation and immune response. clinexprheumatol.orgresearchgate.net

Development and Application of Drug-Target Interaction Prediction Algorithms for Polyglutamates

Predicting the potential targets of a drug is a critical step in drug discovery and development. In silico drug-target interaction prediction algorithms use a variety of computational methods to identify potential binding partners for a given molecule. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the principle that molecules with similar structures are likely to have similar biological activities. frontiersin.org These models are trained on a dataset of molecules with known activities and can then be used to predict the activity of new, untested compounds. For methotrexate and its analogs, QSAR models have been used to predict their inhibitory activity against DHFR and to identify structural features that are important for binding. frontiersin.org

Structure-based methods, such as molecular docking (discussed in section 8.1), use the three-dimensional structure of the target protein to predict how a ligand will bind. asco.org These methods are particularly useful when the structure of the target is known. Virtual screening is a powerful application of structure-based methods, where large libraries of compounds are computationally screened against a target protein to identify potential hits. nih.gov This approach has been used to identify novel inhibitors of DHFR and other enzymes in the folate pathway. nih.gov

The development of these predictive algorithms is an ongoing area of research, with new methods constantly being developed to improve accuracy and efficiency. For polyglutamates like this compound, these algorithms can be particularly valuable for predicting how the addition of multiple glutamate residues will affect the drug's target profile.

Systems Biology Modeling of Folate Metabolism and Methotrexate Polyglutamate Dynamics

Systems biology is an interdisciplinary field that aims to understand the complex interactions within biological systems. nih.gov It combines experimental data with computational modeling to create a comprehensive picture of how these systems function. nih.gov In the context of methotrexate, systems biology models have been developed to simulate the dynamics of folate metabolism and the pharmacokinetic and pharmacodynamic effects of the drug. nih.govnih.gov

These models can incorporate a wide range of biological information, including the concentrations of various metabolites, the activities of different enzymes, and the expression levels of relevant genes. duke.edu By simulating the effects of methotrexate on this complex network, researchers can gain insights into the drug's mechanism of action and predict how different factors, such as genetic variations or co-administration of other drugs, might affect its efficacy. nih.govnih.gov

A key aspect of these models is the inclusion of methotrexate polyglutamation. The conversion of methotrexate to its polyglutamated forms is a critical determinant of its intracellular concentration and duration of action. nih.govresearchgate.net Systems biology models can simulate the kinetics of this process, taking into account the activities of the enzymes involved (FPGS and GGH) and the transport of methotrexate and its polyglutamates across the cell membrane. nih.govresearchgate.net These models have been used to predict the intracellular accumulation of methotrexate polyglutamates in different cell types and to understand how this accumulation relates to the drug's therapeutic and toxic effects. researchgate.netnih.gov

Table 2: Computational Approaches in Methotrexate Polyglutamate Research

ApproachDescriptionApplication to Methotrexate Polyglutamates
Molecular DockingPredicts the binding orientation of a ligand to a receptorElucidating the binding of methotrexate polyglutamates to DHFR and other enzymes asco.orgnih.gov
Molecular Dynamics SimulationsSimulates the movement of atoms and molecules over timeAnalyzing the stability and conformational changes of the drug-receptor complex nih.gov
Network PharmacologyAnalyzes the complex network of drug-target-disease interactionsMapping the interconnected pathways affected by methotrexate polyglutamates mdpi.comclinexprheumatol.org
Drug-Target Interaction PredictionIdentifies potential binding partners for a drug moleculePredicting new targets for methotrexate polyglutamates and designing more selective drugs
Systems Biology ModelingSimulates the dynamics of complex biological systemsModeling folate metabolism and the pharmacokinetic/pharmacodynamic effects of methotrexate polyglutamates nih.govnih.gov

In Vitro and Ex Vivo Research Models for Studying Methotrexate D7 Heptaglutamate Mechanisms

Cell Line-Based Studies (e.g., Jurkat Cells, THP-1 Cells, Hepatoma Cells, Endothelial Cells)

Cultured cell lines provide controlled, reproducible systems to investigate the cellular pharmacology of methotrexate (B535133), including its uptake, polyglutamylation, and mechanism of action. In these studies, Methotrexate-d7 Heptaglutamate is used as an internal standard during sample analysis to accurately measure the levels of various MTX-PGs formed within the cells.

Jurkat Cells: This human T-lymphocyte cell line is a common model for studying the effects of methotrexate on immune cells. Long-term exposure of Jurkat T cells to methotrexate can induce resistance, which is associated with decreased drug uptake and changes in the expression of cell-surface markers vital for T-cell function. nih.gov Studies have also explored the drug's impact on T-cell activation and signaling pathways. jci.org The quantification of intracellular MTX-PGs, facilitated by stable isotope-labeled standards, is critical to understanding the relationship between polyglutamate chain length and the drug's immunomodulatory effects.

THP-1 Cells: The human THP-1 monocytic cell line is used to model the anti-inflammatory effects of methotrexate. Upon differentiation into macrophage-like cells, these cells allow researchers to investigate the drug's impact on cytokine production, proliferation, and other inflammatory responses. nih.gov The therapeutic actions of methotrexate are mediated by its intracellular conversion to MTX-PGs. nih.gov Accurate measurement of these metabolites is essential for correlating their concentrations with anti-inflammatory outcomes.

Hepatoma Cells: Cell lines such as the Reuber H35 hepatoma and HEP3G are used to study the hepatic metabolism and potential hepatotoxicity of methotrexate. aacrjournals.orgnih.gov These cells readily convert methotrexate into a series of polyglutamate derivatives. aacrjournals.orgnih.gov Research in these models has shown that the formation and retention of long-chain MTX-PGs are key determinants of the drug's prolonged cytotoxic effects. nih.gov The use of deuterated standards like this compound in analytical methods allows for precise tracking of the formation and clearance of each polyglutamate species. aacrjournals.org

Endothelial Cells: The vascular endothelium is another important target for methotrexate's therapeutic effects, particularly in the context of reducing cardiovascular risk in inflammatory diseases. nih.gov Studies using human endothelial cells (ECs) have investigated how the drug influences cell proliferation, inflammation, and one-carbon metabolism. frontiersin.org Research has shown that factors like fluid shear stress can alter the metabolic activity of ECs, thereby affecting their susceptibility to methotrexate. nih.govfrontiersin.org Quantifying MTX-PGs in these cells helps elucidate the molecular basis for the drug's cardioprotective effects.

Cell LineCell TypeArea of StudyKey Findings Related to MTX Polyglutamates
JurkatHuman T-lymphocyteImmunomodulation, Drug ResistanceLong-term MTX exposure leads to decreased drug uptake and altered T-cell function. nih.gov
THP-1Human MonocyteAnti-inflammatory EffectsMTX exerts anti-proliferative and anti-inflammatory effects, mediated by intracellular MTX-PGs. nih.govnih.gov
H35, HEP3GHepatoma (Liver Cancer)Hepatic Metabolism, CytotoxicityCells extensively synthesize and retain MTX-PGs, which contributes to prolonged cytotoxicity. aacrjournals.orgnih.govnih.gov
HUVEC (example)Human Endothelial CellsCardioprotective EffectsFluid shear stress regulates one-carbon metabolism, altering endothelial cell response to MTX. frontiersin.org

Primary Cell Culture Systems (e.g., Peripheral Blood Mononuclear Cells, Lymphocytes)

Primary cells isolated directly from patient blood offer a more clinically relevant model for studying methotrexate pharmacology. These ex vivo systems help bridge the gap between in vitro cell line data and in vivo patient responses.

Peripheral Blood Mononuclear Cells (PBMCs) and Lymphocytes: PBMCs, which include lymphocytes and monocytes, are primary targets of methotrexate's action in autoimmune diseases. acrabstracts.org Measuring MTX-PG levels in these cells is crucial for therapeutic drug monitoring and understanding inter-individual variability in treatment response. uu.nlnih.gov Studies have shown that the distribution of MTX-PGs in PBMCs differs significantly from that in red blood cells (RBCs), with PBMCs accumulating 10-20 times higher total concentrations. acrabstracts.org In PBMCs, short-chain polyglutamates (MTX-PG1-3) are predominant, a pattern that is distinct from the longer-chain forms that accumulate in RBCs over time. acrabstracts.orgnih.gov This highlights the importance of analyzing effector immune cells directly. acrabstracts.org The development of highly sensitive UPLC-MS/MS methods, which rely on stable-isotope labeled internal standards like this compound, has made it possible to accurately quantify the low concentrations of MTX-PGs in patient-derived PBMCs. uu.nlnih.gov

Primary Cell TypeSourceSignificance in MTX ResearchKey Analytical Findings
PBMCsPatient BloodRepresents the primary immune-effector cells targeted by MTX. acrabstracts.orgMTX-PG concentrations are 10-20 fold higher than in RBCs; distribution is skewed toward short-chain (PG1-3) forms. acrabstracts.org
LymphocytesPatient BloodAllows for study of MTX effects on specific T-cell and B-cell subsets. Sustained inhibition of enzymes by MTX-PGs in lymphocytes may be responsible for the clinical effect. clinexprheumatol.org

Enzyme Activity Assays in Cell-Free and Recombinant Systems

The metabolism of methotrexate into its polyglutamated forms is governed by two key enzymes: folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues, and gamma-glutamyl hydrolase (GGH), which removes them. plos.org Cell-free and recombinant systems are essential for studying the kinetics and regulation of these enzymes in isolation.

Cell-Free Lysates: Lysates from cells, such as erythrocytes or tumor cells, provide a source of native enzymes for activity assays. mdpi.com For example, FPGS activity can be measured in erythrocyte lysates by monitoring the formation of MTX-PGs from methotrexate. mdpi.com

Recombinant Systems: The genes for human FPGS and GGH can be expressed in systems like E. coli to produce large quantities of purified, recombinant enzymes. sydlabs.comcloud-clone.comacebiolab.com This allows for detailed kinetic studies without interference from other cellular components. These systems are used to characterize how different substrates are processed and how enzyme activity is regulated. GGH, for example, is known to catalyze the progressive removal of gamma-glutamyl residues from MTX-PGs to yield the parent drug and free glutamate. acebiolab.com

In both cell-free and recombinant assays, quantification of the reaction products (the various MTX-PG species) is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the accuracy and precision needed for reliable kinetic measurements. researchgate.net

Stable Isotope Tracing Experiments for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. While direct studies detailing the use of this compound for metabolic flux analysis are not prevalent, the principles of its application are well-established in metabolic research. Deuterated compounds like Methotrexate-d3 are used as tracers for quantitation in drug development. medchemexpress.com

In this context, cells or cell-free systems could be supplied with a stable isotope-labeled precursor, such as 15N-labeled L-glutamic acid or a deuterated form of methotrexate. mdpi.com As the enzymes process these labeled substrates, the isotope label is incorporated into the resulting MTX-PGs. By using mass spectrometry to track the mass shifts in the metabolites, researchers can follow the kinetics of both the synthesis (via FPGS) and degradation (via GGH) of each polyglutamate species, from MTX-PG2 through MTX-PG7.

Development of Specialized Biosensors and Assays for Methotrexate Polyglutamates

The clinical utility of measuring MTX-PG levels has driven the development of highly specialized and sensitive analytical methods. nih.gov this compound is a key component of the most advanced of these assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying individual MTX-PG species. nih.govrsc.org The method involves separating the different polyglutamates by liquid chromatography and then detecting them with a mass spectrometer. The use of stable isotope-labeled internal standards (SIL-IS), such as a mixture containing this compound, is standard practice. nih.govresearchgate.net The SIL-IS is added to the sample at the beginning of processing and co-elutes with its non-labeled analogue. By comparing the signal of the analyte to the known concentration of the internal standard, the technique corrects for variations in sample extraction, recovery, and matrix effects, ensuring highly accurate and reproducible results. nih.govmanchester.ac.ukscienceopen.com This has enabled the quantification of MTX-PGs in challenging matrices like PBMCs with lower limits of quantification below 1 fmol per million cells. nih.gov

Immunoassays: While immunoassays exist for the parent drug methotrexate, they generally lack the specificity to distinguish between the different polyglutamate forms. Some methods may cross-react with metabolites, but they cannot provide the detailed polyglutamate profile that is achievable with LC-MS/MS. rsc.org

Biosensors: Emerging research focuses on developing electrochemical biosensors for the rapid detection of methotrexate. nih.gov These sensors often use modified electrodes to achieve sensitive and selective measurement of the parent drug. While current biosensors are primarily focused on methotrexate itself, future developments may extend this technology to detect its polyglutamated metabolites.

Assay / TechnologyPrincipleRole of this compoundKey Advantage
LC-MS/MSChromatographic separation followed by mass-based detection. rsc.orgInternal standard for accurate quantification of MTX-PG7. nih.govresearchgate.netHigh specificity and sensitivity; can measure individual polyglutamate species. nih.gov
Immunoassay (e.g., FPIA)Antibody-based detection of methotrexate. rsc.orgNot directly used.Fast and widely available for parent drug monitoring.
Electrochemical BiosensorsMeasures changes in electrical properties upon binding of methotrexate. nih.govNot directly used.Potential for rapid, point-of-care testing (emerging technology).

Emerging Research Avenues and Methodological Innovations for Methotrexate D7 Heptaglutamate

Advanced Imaging Techniques for Intracellular Localization of Polyglutamates

Visualizing the subcellular distribution of methotrexate (B535133) polyglutamates is critical to understanding their mechanism of action, as their retention and activity are closely tied to their location within the cell. nih.gov While traditional methods rely on cell lysis and chromatographic separation, advanced imaging techniques are emerging that offer the potential for in-situ localization.

One promising approach is Mass Spectrometry Imaging (MSI) , which can map the distribution of molecules in tissue sections without the need for labeling. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) MSI could potentially be adapted to visualize Methotrexate-d7 Heptaglutamate and other polyglutamates directly within cells and tissues, providing unparalleled spatial resolution of their accumulation in specific organelles or regions.

Furthermore, techniques developed for broader medical imaging may be adapted for cellular-level research. For instance, multispectral optoacoustic tomography (MSOT) , which combines laser and ultrasound, could be explored for visualizing probes targeted to these molecules. emjreviews.com Similarly, principles from Positron Emission Tomography (PET) imaging , which tracks radiolabeled compounds, could inspire the development of novel probes for high-resolution microscopy to monitor the dynamics of polyglutamate distribution in response to various stimuli. emjreviews.com

Imaging Technique Principle Potential Application for Methotrexate Polyglutamates Key Advantage
Mass Spectrometry Imaging (MSI) Label-free detection of molecules based on their mass-to-charge ratio directly from tissue or cell samples.Direct visualization of the spatial distribution of this compound and other polyglutamates within cellular structures.High chemical specificity without the need for a reporter tag.
Advanced Fluorescence Microscopy Use of fluorescent probes or labels to visualize molecules with high spatial resolution.Tracking the uptake and subcellular localization of fluorescently-tagged methotrexate analogues that undergo polyglutamation.Real-time imaging in living cells to observe dynamic processes.
PET-Inspired Cellular Imaging Development of novel molecular probes with reporter tags that can be detected with high sensitivity using advanced microscopy.Quantifying the intracellular concentration and binding of polyglutamates to target enzymes like dihydrofolate reductase.High sensitivity and potential for quantitative analysis of molecular interactions.

High-Throughput Screening Platforms for Modulators of Polyglutamation Enzymes

The conversion of methotrexate to its polyglutamated forms is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . The activity of this enzyme is a key determinant of methotrexate efficacy and retention. nih.govnih.gov High-throughput screening (HTS) provides a powerful methodology for identifying chemical compounds that can modulate the activity of FPGS, thereby altering the production of this compound. bmglabtech.comwikipedia.org

HTS platforms allow for the automated testing of thousands to millions of compounds in a short period. wikipedia.orgchemcopilot.com For FPGS, these assays can be designed to measure either the enhancement or inhibition of its enzymatic activity. A typical screening process involves:

Assay Development : Creating a robust and reproducible biochemical or cell-based assay that measures FPGS activity. This could involve, for example, quantifying the polyglutamated product using a fluorescently labeled substrate.

Library Screening : Testing a large and diverse library of small molecules for their effect on the assay signal. bmglabtech.com

Hit Identification and Validation : Identifying compounds that produce a desired effect (a "hit") and confirming their activity through secondary assays. bmglabtech.com

These platforms are essential for discovering novel therapeutic agents that could be used to either increase methotrexate polyglutamation in target cells to enhance efficacy or decrease it in non-target cells to reduce toxicity.

HTS Assay Type Description Endpoint Measured
Biochemical Assays Uses purified FPGS enzyme, methotrexate (or an analogue), and glutamate (B1630785) in a cell-free system.Direct measurement of polyglutamate production, often via fluorescence, luminescence, or mass spectrometry.
Cell-Based Assays Uses engineered cell lines that report on FPGS activity, for instance, through the expression of a reporter gene.Indirect measurement of intracellular polyglutamation through a quantifiable signal like light output.
Phenotypic Screens Treats cells with methotrexate and library compounds to identify molecules that alter the cellular response (e.g., cell death or growth inhibition).Measurement of a cellular phenotype that is dependent on methotrexate polyglutamation.

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Responses

The biological impact of this compound extends beyond the inhibition of a single enzyme. A comprehensive understanding requires a systems-level approach that integrates data from various "-omics" fields. nih.gov Multi-omics analysis combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to methotrexate polyglutamation. researchgate.netconsensus.app

Metabolomics : This is the large-scale study of small molecules, or metabolites, within cells and biological systems. Using techniques like mass spectrometry, metabolomics can directly quantify the levels of this compound and other polyglutamate species (MTX-Glu₂ to MTX-Gluₙ). researchgate.net It can also reveal downstream effects on folate metabolism and other interconnected pathways.

Proteomics : This field analyzes the entire protein complement of a cell. Proteomic studies can identify changes in the expression levels of enzymes involved in folate metabolism (like FPGS and gamma-glutamyl hydrolase) and other proteins affected by the drug's action.

Transcriptomics : By analyzing RNA transcripts, this approach reveals which genes are activated or suppressed in response to methotrexate accumulation. This can highlight regulatory networks and signaling pathways that are perturbed by the presence of intracellular polyglutamates. researchgate.net

Integrating these datasets allows researchers to build comprehensive models of how cells respond to methotrexate treatment, linking genetic predispositions to metabolic outcomes and identifying novel biomarkers of drug response. nih.govresearchgate.net

Omics Layer Information Provided Relevance to this compound
Metabolomics Quantitative profile of intracellular small molecules.Direct measurement of this compound levels and impact on folate and nucleotide pools. researchgate.net
Proteomics Quantitative profile of cellular proteins.Identifies changes in the abundance of FPGS, GGH, and other drug-target-related proteins.
Transcriptomics Quantitative profile of gene expression (RNA).Reveals gene regulatory networks affected by the accumulation of methotrexate polyglutamates. researchgate.net
Genomics Analysis of an organism's complete DNA sequence.Identifies genetic variants in folate pathway genes that may influence polyglutamation efficiency.

Novel Synthetic Approaches for Deuterated Methotrexate Polyglutamates with Extended Labeling

The synthesis of isotopically labeled internal standards is crucial for the accurate quantification of drug metabolites in biological samples by mass spectrometry. This compound serves this purpose, with deuterium (B1214612) atoms incorporated to differentiate it from its endogenous counterpart. medchemexpress.com Research is ongoing to develop more advanced and efficient synthetic routes for creating these labeled compounds.

Novel approaches focus on:

Site-Specific Labeling : Developing synthetic strategies that allow for the precise placement of deuterium or other stable isotopes (e.g., ¹³C, ¹⁵N) at multiple positions within the methotrexate molecule.

Extended Labeling Patterns : Incorporating isotopes not only into the parent methotrexate structure but also into the glutamate side chain. This can improve the stability of the label and provide more versatile tools for metabolic studies.

Chemoenzymatic Synthesis : Combining chemical synthesis of a labeled methotrexate precursor with enzymatic steps using purified FPGS to build the polyglutamate chain. This can offer higher specificity and yield compared to purely chemical methods.

These advancements will provide researchers with a more sophisticated toolkit of labeled standards, enabling more precise pharmacokinetic and metabolic studies and a deeper understanding of the dynamics of polyglutamation in vivo. elsevierpure.com

Microfluidic and Organ-on-a-Chip Models for Studying Methotrexate Polyglutamate Interactions

Traditional cell culture models often fail to replicate the complex microenvironment of human tissues. Microfluidic and organ-on-a-chip platforms are emerging as powerful tools that can create more physiologically relevant models for studying drug metabolism and action. These devices use micro-engineered channels to culture cells in a way that mimics the structure and function of living organs, such as the liver, kidney, or tumors.

For studying this compound, these models offer several advantages:

Recreating Physiological Flow : The continuous flow of media in microfluidic devices can simulate blood flow, allowing for more realistic studies of drug uptake, metabolism, and efflux.

Co-culture Systems : Different cell types can be cultured together to model complex tissue interactions, such as the interaction between tumor cells and stromal cells, which can influence drug response.

Studying Organ-Specific Metabolism : A "liver-on-a-chip" could be used to study how methotrexate is metabolized and polyglutamated by hepatocytes before reaching other tissues, providing insights into systemic pharmacokinetics.

These advanced models allow for controlled, dynamic experiments on methotrexate polyglutamation in a context that more closely resembles a living system, bridging the gap between simple in vitro assays and complex in vivo studies.

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for characterizing Methotrexate-d7 Heptaglutamate in preclinical studies?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying polyglutamated metabolites. Ensure calibration with deuterated internal standards (e.g., Methotrexate-d7) to account for matrix effects. Validate methods using spiked serum/plasma samples to confirm recovery rates (≥85%) and limit of quantification (LOQ < 1 nM) .
  • Experimental Design : Include controls for enzymatic deconjugation (e.g., chick pancreas conjugase) to differentiate between intact heptaglutamate and hydrolyzed forms .

Q. How do researchers optimize sample preparation to avoid degradation of this compound in biological matrices?

  • Protocol : Use lithium heparin or EDTA anticoagulants for plasma collection to prevent clotting-induced folate degradation. Avoid repeated freeze-thaw cycles; store samples at -80°C with protease inhibitors. Pre-treat specimens with ascorbic acid (1% w/v) to stabilize reduced folate forms .

Q. What in vitro models are suitable for studying the cellular uptake of this compound?

  • Approach : Human umbilical vein endothelial cells (HUVECs) or folate receptor-positive cancer cell lines (e.g., KB cells) are common. Use competitive assays with excess folic acid to distinguish receptor-mediated uptake from passive diffusion. Quantify intracellular polyglutamylation via LC-MS/MS after cell lysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability in zinc-deficient models be resolved?

  • Analysis : Zinc depletion alters intestinal conjugase activity, affecting polyglutamate hydrolysis. Compare pharmacokinetic profiles in zinc-deficient vs. replete models using dual-isotope tracers (³H-MTX and deuterated heptaglutamate). Measure fecal excretion of intact heptaglutamate to assess malabsorption .
  • Recommendation : Include enzyme activity assays (e.g., jejunal brush-border conjugase) to correlate hydrolysis efficiency with systemic exposure .

Q. What strategies enhance the binding efficiency of this compound to hydroxyapatite (HA) in bone-targeted drug delivery systems?

  • Method : Incorporate a heptaglutamate (E7) domain, which increases HA affinity 4–6 fold via calcium-phosphate chelation. Use anorganic bovine bone (ABB) or synthetic HA scaffolds for in vitro binding assays. Validate retention via fluorescence tagging (e.g., FITC-labeled E7-QK peptide) and confocal microscopy .
  • Data Interpretation : Compare binding kinetics (Langmuir isotherm) of E7-modified vs. unmodified compounds to quantify HA surface saturation .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound in rheumatoid arthritis models?

  • Experimental Design : Use collagen-induced arthritis (CIA) murine models to simulate human disease. Monitor synovial fluid folate levels and polyglutamylation rates via microdialysis. Cross-validate with immunohistochemistry for DHFR inhibition in joint tissue .
  • Contradiction Resolution : If in vitro potency (IC₅₀) fails to translate in vivo, assess hepatic first-pass metabolism via portal vein sampling or liver microsome assays .

Q. What statistical methods are appropriate for analyzing time-dependent pharmacokinetic data of this compound?

  • Analysis : Apply nonparametric Kaplan-Meier estimators for survival analysis of drug retention or clearance. Use mixed-effects modeling to account for inter-subject variability in longitudinal studies. Validate with Akaike Information Criterion (AIC) for model selection .

Methodological Best Practices

  • Assay Validation : Follow EMA/FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and matrix effect testing in therapeutic drug monitoring (TDM) .
  • Data Reporting : Clearly distinguish between newly synthesized compounds and known derivatives. For novel polyglutamates, provide NMR (¹H, ¹³C) and HRMS data alongside enzymatic stability profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.